molecular formula C6H6N2O4S B2393886 [(4,6-Dihydroxypyrimidin-2-YL)thio]acetic acid CAS No. 381678-33-7

[(4,6-Dihydroxypyrimidin-2-YL)thio]acetic acid

Cat. No.: B2393886
CAS No.: 381678-33-7
M. Wt: 202.18
InChI Key: YTJOPYHZSBFXSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Product Overview [(4,6-Dihydroxypyrimidin-2-YL)thio]acetic acid is a high-purity heterocyclic building block of significant interest in medicinal and organic chemistry research. This compound, with the CAS number 381678-33-7 and molecular formula C 6 H 6 N 2 O 4 S, has a molecular weight of 202.19 g/mol . It is typically provided with a purity of 95% or higher . Research Applications and Value This compound serves as a versatile precursor for the synthesis of novel molecules with potential biological activity. Its structure incorporates a pyrimidine ring, a privileged scaffold in drug discovery known for its prevalence in nucleic acids and numerous therapeutic agents . The presence of both hydroxyl and thioacetic acid functional groups makes it a valuable intermediate for further chemical modifications. Researchers can utilize this compound to create pyrimidine derivatives, such as thioates and sulfonyl methanones, which are being actively investigated for a range of biological properties . Studies on analogous pyrimidine-thioate derivatives have demonstrated promising antimicrobial activity against strains like Staphylococcus epidermidis and Staphylococcus haemolyticus , as well as robust antioxidant capacity by effectively scavenging DPPH radicals . Furthermore, some related compounds have shown promising anti-tumor effects in research models, including activity against the MCF-7 breast cancer cell line, underscoring the potential of this chemical class in oncological research . Handling and Safety This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use. It is strictly not for human or personal use. Handle with care according to laboratory safety protocols. The compound is classified as harmful and may cause skin, eye, and respiratory irritation . Appropriate personal protective equipment (PPE), including gloves and eye/face protection, is recommended. Always refer to the Safety Data Sheet (SDS) before use .

Properties

IUPAC Name

2-[(4-hydroxy-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O4S/c9-3-1-4(10)8-6(7-3)13-2-5(11)12/h1H,2H2,(H,11,12)(H2,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTJOPYHZSBFXSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(NC1=O)SCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Overview and Significance

[(4,6-Dihydroxypyrimidin-2-yl)thio]acetic acid is a pyrimidine derivative featuring hydroxyl groups at the 4- and 6-positions and a thioacetic acid substituent at the 2-position. This compound is of interest in medicinal chemistry due to its potential as a building block for antiviral, antimicrobial, and enzyme-inhibitory agents. The thioether linkage and hydroxyl groups enable interactions with biological targets, making its synthesis a critical area of study.

Primary Synthetic Strategies

Alkylation of 4,6-Dihydroxypyrimidine-2-thiol

The most direct route involves the alkylation of 4,6-dihydroxypyrimidine-2-thiol (2-mercapto-4,6-dihydroxypyrimidine) with chloroacetic acid under basic conditions.

Procedure
  • Synthesis of 4,6-Dihydroxypyrimidine-2-thiol :

    • Thiourea reacts with dimethyl malonate in the presence of sodium methoxide to form the pyrimidine ring. This method, adapted from uracil synthesis, replaces urea with thiourea to introduce the thiol group.
    • Example: A mixture of thiourea (15.2 g, 0.2 mol) and sodium methoxide in methanol reacts with dimethyl malonate (32.5 g, 0.2 mol) at 20–25°C for 2 hours. Acidification yields 4,6-dihydroxypyrimidine-2-thiol.
  • Alkylation with Chloroacetic Acid :

    • The thiol group undergoes nucleophilic substitution with chloroacetic acid in a polar solvent (e.g., ethanol or DMF) using potassium carbonate or sodium hydroxide as a base.
    • Example: 4,6-Dihydroxypyrimidine-2-thiol (5.0 mmol) is stirred with chloroacetic acid (6.0 mmol) and K₂CO₃ in acetonitrile at reflux for 7 hours. The product is precipitated by acidification and recrystallized.

Key Parameters

  • Solvent : Ethanol, DMF, or acetonitrile.
  • Base : K₂CO₃ or NaOH.
  • Yield : 70–85% after optimization.

Cyclocondensation of Thiobarbituric Acid Derivatives

An alternative approach involves constructing the pyrimidine ring with pre-installed functional groups.

Procedure
  • Synthesis of Thiobarbituric Acid :
    • Dimethyl malonate reacts with thiourea in sodium methoxide to form thiobarbituric acid.
  • Chlorination and Functionalization :
    • Thiobarbituric acid is chlorinated using POCl₃ to introduce reactive sites, followed by substitution with mercaptoacetic acid.
    • Example: Thiobarbituric acid (1 mol) is treated with POCl₃ (3 mol) in toluene at 40–90°C. The intermediate 4,6-dichloro-2-mercaptopyrimidine is then reacted with chloroacetic acid in NaOH to yield the target compound.

Key Parameters

  • Chlorinating Agent : POCl₃ or SOCl₂.
  • Temperature : 40–90°C for chlorination; room temperature for substitution.

Industrial-Scale Production Considerations

Catalytic Enhancements

  • Phase-Transfer Catalysts : Benzyltriethylammonium chloride improves reaction rates in biphasic systems (toluene/water).
  • Oxidation Control : Sodium tungstate and hydrogen peroxide prevent disulfide formation during thiol alkylation.

Purification Techniques

  • Acid-Base Extraction : The product is isolated by adjusting pH to 6–7, precipitating the free acid.
  • Column Chromatography : Silica gel with chloroform/methanol (9:1) removes unreacted starting materials.

Comparative Analysis of Methods

Method Advantages Limitations Yield
Alkylation of Thiol Short reaction time; scalable Requires pure 4,6-dihydroxypyrimidine-2-thiol 70–85%
Cyclocondensation Avoids isolation of intermediates Multi-step; high-temperature conditions 60–75%

Spectroscopic Characterization

  • IR : Strong absorption at 2500–2600 cm⁻¹ (S-H stretch, if unreacted), 1700 cm⁻¹ (C=O), and 3200–3400 cm⁻¹ (O-H).
  • ¹H-NMR (DMSO-d₆): δ 13.2 (s, 2H, OH), δ 4.1 (s, 2H, CH₂), δ 6.3 (s, 1H, pyrimidine-H).
  • MS : m/z 203 [M+H]⁺.

Applications and Derivatives

  • Antiviral Agents : 2-Thioxopyrimidin-4(1H)-one derivatives show activity against HIV-1 RT (IC₅₀ 0.32 µM).
  • Herbicides : Phenoxyacetate derivatives inhibit monocotyledonous weeds at 50–100 mg/L.

Chemical Reactions Analysis

Types of Reactions

[(4,6-Dihydroxypyrimidin-2-YL)thio]acetic acid can undergo various chemical reactions, including:

    Oxidation: The thio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups, such as converting the thio group to a thiol.

    Substitution: The hydroxyl groups can participate in substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Ethers and esters.

Scientific Research Applications

Chemical Applications

Building Block for Synthesis

  • The compound serves as a versatile building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for various chemical modifications, contributing to the development of novel materials and chemicals.

Oxidation and Reduction Reactions

  • Oxidation Products : [(4,6-Dihydroxypyrimidin-2-YL)thio]acetic acid can yield sulfoxides and sulfones.
  • Reduction Products : It can also produce thiol derivatives, which are useful in various chemical reactions.

Biological Applications

Antimicrobial Properties

  • Research indicates that derivatives of pyrimidines, including those synthesized from this compound, exhibit significant antimicrobial activity. For instance:
    • Case Study : A study found that certain pyrimidine derivatives demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, comparable to standard antibiotics like Ampicillin .

Anticancer Activity

  • The compound has shown promise in anticancer research. Pyrimidine derivatives are known to inhibit the expression of inflammatory mediators associated with cancer progression.
    • Case Study : Research highlighted the anticancer effects of pyrimidines attributed to their ability to modulate inflammatory pathways.

Antifungal Effects

  • Similar to its antibacterial properties, compounds derived from this compound have been evaluated for antifungal activity.
    • Case Study : A study demonstrated that certain pyrimidine derivatives exhibited antifungal activity against common pathogens such as Candida albicans.

Industrial Applications

Specialty Chemicals Production

  • The compound is utilized in producing specialty chemicals with unique properties. Its ability to form complexes with biological macromolecules opens avenues for developing new materials with enhanced functionalities.

Comparative Analysis of Related Compounds

The following table summarizes some structurally related compounds and their biological activities:

Compound NameStructural FeaturesBiological Activity
4,6-DihydroxypyrimidineHydroxyl groups at positions 4 and 6Antimicrobial activity
2-ThiouracilThio group at position 2Antiviral properties
Barbituric AcidUreide structure with similar pyrimidine coreSedative effects

Mechanism of Action

The mechanism of action of [(4,6-Dihydroxypyrimidin-2-YL)thio]acetic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes essential for cell wall synthesis. The exact pathways and targets are still under investigation, and further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physicochemical, and functional differences between [(4,6-dihydroxypyrimidin-2-yl)thio]acetic acid and related compounds:

Compound Name Molecular Formula Key Substituents/Modifications Functional Implications Reference(s)
This compound C₆H₆N₂O₄S (calculated) 4,6-dihydroxypyrimidine; thio-linked acetic acid High polarity, hydrogen-bonding capacity, potential for metal chelation
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate C₁₂H₁₆N₂O₃S₂ (estimated) 6-methylpyrimidine; 4-thietanyloxy; ethyl ester Enhanced lipophilicity; ester group may improve membrane permeability
2-{5-[(4,6-Dimethylpyrimidin-2-yl)sulfamoyl]thiophen-2-yl}acetic acid C₁₂H₁₃N₃O₄S₂ 4,6-dimethylpyrimidine; sulfamoyl-thiophene linkage Increased steric bulk; sulfonamide group may enhance enzyme inhibition potential
2-((3-Cyano-4,6-distyrylpyridin-2-yl)thio)acetamide C₂₃H₁₇N₃OS (estimated) Cyano; distyryl groups on pyridine; acetamide Extended conjugation (UV activity); styryl groups may influence π-π stacking
6-(4,6-Dioxo-1,4,5,6-tetrahydropyrimidin-2-yl-amino)hexanoic acid trifluoroacetate C₁₂H₁₆F₃N₃O₆ (estimated) Saturated dioxo-pyrimidine; hexanoic acid chain Flexible chain for targeting; trifluoroacetate salt improves solubility

Key Findings:

Polarity and Solubility : The hydroxyl groups in this compound enhance its aqueous solubility compared to methylated (e.g., 4,6-dimethyl in ) or esterified analogs (e.g., ethyl ester in ). This property is advantageous for applications requiring water-soluble intermediates .

Synthetic Flexibility: Analogous compounds, such as those with styryl or cyano groups (e.g., ), demonstrate modular synthesis routes, highlighting opportunities to tailor the target compound’s electronic properties via substituent variation.

Pharmacokinetics: The hexanoic acid chain in the tetrahydropyrimidine derivative illustrates how chain length and saturation influence bioavailability, a consideration absent in the shorter acetic acid chain of the target compound.

Biological Activity

[(4,6-Dihydroxypyrimidin-2-YL)thio]acetic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

The compound features a pyrimidine ring with hydroxyl and thio groups that contribute to its reactivity and biological activity. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—enhances its utility in synthetic chemistry and biological applications.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of pyrimidines have shown effectiveness against both Gram-positive and Gram-negative bacteria. Notably, certain thio-substituted pyrimidines demonstrated zones of inhibition comparable to standard antibiotics like Ampicillin .

Table 1: Antimicrobial Activity of Pyrimidine Derivatives

Compound NameActivityTarget OrganismsReference
This compoundModerateS. aureus, E. coli
2-Amino-4-(2',4'-dichloro)-6-phenyl pyrimidineModerateVarious bacteria
4-(5-Bromo-1-benzofuran-2-yl)-6-substituted phenyl-pyrimidineSignificantB. subtilis, P. aeruginosa

Anticancer Properties

The compound's structure suggests potential anticancer activity through the inhibition of specific enzymes involved in cell proliferation. Research into related pyrimidine compounds has indicated that they may interfere with cancer cell metabolism and growth .

Mechanism of Action : The proposed mechanism involves the inhibition of enzymes critical for DNA synthesis or repair, which is a common target for anticancer agents.

Case Studies

Several studies have explored the biological activity of pyrimidine derivatives:

  • Study on Antimicrobial Efficacy : A series of synthesized thio-pyrimidines were evaluated for their antibacterial properties against various strains, revealing moderate to significant activity depending on structural modifications .
  • Anticancer Evaluation : Research involving pyrimidine derivatives indicated their potential in inhibiting tumor growth in vitro by targeting metabolic pathways essential for cancer cell survival .

Q & A

Q. What are the standard synthetic routes for [(4,6-Dihydroxypyrimidin-2-YL)thio]acetic acid, and how can purity be optimized?

The synthesis typically involves multi-step reactions, starting with functionalization of the pyrimidine core. For example, thioether formation via nucleophilic substitution using mercaptoacetic acid derivatives under alkaline conditions (pH 8–10) is common . Key steps include:

  • Intermediate purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) to isolate intermediates.
  • Final product crystallization : Use of ethanol/water mixtures to enhance purity (>95% by HPLC).
  • Analytical validation : NMR (¹H/¹³C) for structural confirmation, LC-MS for molecular weight verification, and elemental analysis for stoichiometric consistency .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • NMR spectroscopy : ¹H NMR (DMSO-d₆) identifies hydroxyl (δ 10–12 ppm) and thioether (δ 3.5–4.0 ppm) protons. ¹³C NMR confirms carbonyl (δ 170–175 ppm) and pyrimidine ring carbons .
  • X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks (e.g., O–H···O interactions between dihydroxy groups) .
  • Mass spectrometry : High-resolution ESI-MS validates molecular ion peaks (e.g., [M+H]⁺ at m/z 229.03) .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

  • pH stability : Conduct accelerated degradation studies (e.g., 0.1 M HCl/NaOH, 37°C for 24 hrs) with HPLC monitoring. The compound is prone to hydrolysis at extreme pH (>12 or <2) due to labile thioether and hydroxyl groups .
  • Thermal stability : Thermogravimetric analysis (TGA) up to 300°C reveals decomposition points (~200°C for anhydrous form) .

Advanced Research Questions

Q. How do substituent modifications on the pyrimidine ring influence biological activity and toxicity?

  • Activity-toxicity balance : Alkoxy groups (e.g., –OCH₃ at C4) enhance solubility but may increase hepatotoxicity (e.g., in vitro cytotoxicity assays using HepG2 cells) .
  • Quantitative Structure-Activity Relationship (QSAR) models : Use log P values (calculated via ChemAxon) to predict membrane permeability. Derivatives with log P 1.5–2.5 show optimal bioavailability but require in vivo validation .
  • Case study : Sodium salts of thioacetic acid derivatives (e.g., ) exhibit higher rhizogenesis stimulation in plants but increased toxicity compared to free acids .

Q. What experimental strategies resolve contradictions in reported biological activity data?

  • Variable controls : Standardize assay conditions (e.g., cell line passage number, serum concentration) to minimize batch effects. For example, discrepancies in IC₅₀ values for kinase inhibition may arise from ATP concentration differences .
  • Orthogonal assays : Validate antimicrobial activity using both broth microdilution (CLSI guidelines) and disk diffusion methods to account for solubility artifacts .

Q. How can computational methods guide the design of derivatives with improved target selectivity?

  • Molecular docking : Use AutoDock Vina to screen against target proteins (e.g., DHFR for antifolate activity). Focus on binding energy (< -8 kcal/mol) and hydrogen-bond interactions with conserved residues (e.g., Asp27 in DHFR) .
  • ADMET prediction : SwissADME evaluates Lipinski’s rule compliance; ProTox-II predicts hepatotoxicity risks for prioritization .

Q. What interdisciplinary approaches enhance mechanistic understanding of its biological effects?

  • Metabolomics : LC-MS-based profiling of treated cell lines (e.g., MCF-7) identifies perturbed pathways (e.g., folate metabolism for anticancer activity) .
  • Transcriptomics : RNA-seq reveals upregulation of stress-response genes (e.g., NRF2 targets) in plant rhizogenesis studies .

Methodological Considerations

  • Contradiction resolution : When biological data conflict, cross-validate using isogenic cell lines or animal models (e.g., zebrafish for toxicity) .
  • Synthetic scalability : Optimize microwave-assisted synthesis (100°C, 30 mins) to reduce reaction times while maintaining yields (>80%) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.